molecular formula C5H7ClO3 B1643754 (R)-(+)-2-Acetoxypropionyl Chloride CAS No. 53636-19-4

(R)-(+)-2-Acetoxypropionyl Chloride

Cat. No.: B1643754
CAS No.: 53636-19-4
M. Wt: 150.56 g/mol
InChI Key: ALHZEIINTQJLOT-GSVOUGTGSA-N
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Description

®-2-Acetoxypropionic acid chloride is an organic compound with the molecular formula C5H7ClO3 It is a derivative of propionic acid, where the hydroxyl group is replaced by an acetoxy group and the carboxyl group is converted to an acid chloride

Preparation Methods

Synthetic Routes and Reaction Conditions

®-2-Acetoxypropionic acid chloride can be synthesized through the reaction of ®-2-acetoxypropionic acid with thionyl chloride (SOCl2). The reaction typically involves refluxing the acid with thionyl chloride, which replaces the hydroxyl group with a chlorine atom, forming the acid chloride . The reaction can be represented as follows:

(R)-2-Acetoxypropionic acid+SOCl2(R)-2-Acetoxypropionic acid chloride+SO2+HCl\text{(R)-2-Acetoxypropionic acid} + \text{SOCl}_2 \rightarrow \text{(R)-(+)-2-Acetoxypropionyl Chloride} + \text{SO}_2 + \text{HCl} (R)-2-Acetoxypropionic acid+SOCl2​→(R)-2-Acetoxypropionic acid chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of acid chlorides often involves the use of phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5) as chlorinating agents . These reagents react with the carboxylic acid to form the corresponding acid chloride, along with by-products such as phosphorus oxychloride (POCl3) and hydrogen chloride (HCl).

Chemical Reactions Analysis

Types of Reactions

®-2-Acetoxypropionic acid chloride undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products Formed

    Carboxylic Acids: Formed through hydrolysis.

    Esters: Formed through reaction with alcohols.

    Amides: Formed through reaction with amines.

    Aldehydes: Formed through reduction reactions

Mechanism of Action

The mechanism of action of ®-2-Acetoxypropionic acid chloride involves its high electrophilicity due to the presence of the acid chloride functional group. This makes it highly reactive towards nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Acetoxypropionic acid chloride is unique due to the presence of both the acetoxy and acid chloride functional groups, which confer distinct reactivity and potential for diverse applications in synthesis and modification of organic molecules .

Properties

IUPAC Name

[(2R)-1-chloro-1-oxopropan-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO3/c1-3(5(6)8)9-4(2)7/h3H,1-2H3/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHZEIINTQJLOT-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)Cl)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401289938
Record name (2R)-2-(Acetyloxy)propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401289938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53636-19-4
Record name (2R)-2-(Acetyloxy)propanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53636-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-(Acetyloxy)propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401289938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-2-Acetoxypropionyl Chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Stir a mixture of 2-acetoxy-propionic acid (550 g, 4.16 mol) in oxalyl chloride (500 mL) at room temperature for overnight. After removal of oxalyl chloride under vacuum, ˜700 g crude product is obtained (quantitative yield crude), which is used directly in the next step. 1H NMR (CDCl3, 400 MHz): δ 5.16 (m, 1H), 2.13 (s, 3H), 1.58 (d, J=7.2, 3H).
Quantity
550 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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